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Compound of Interest

Compound Name:
(5-Methylthiazol-4-yl)methanamine

hydrochloride

CAS No.: 1956324-55-2

Cat. No.: B2394928

Get Quote

Executive Summary & Compound Profile
(5-Methylthiazol-4-yl)methanamine HCl is a primary amine attached to a thiazole core. It serves

as a bioisostere for benzylamines and other heteroaryl-methylamines in medicinal chemistry.

Its primary utility lies in introducing the polar, metabolically stable thiazole moiety into drug

scaffolds via amide, urea, or carbamate linkages.
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Property Data

IUPAC Name
(5-Methyl-1,3-thiazol-4-yl)methanamine

hydrochloride

CAS Number 1483863-90-6 (Free base: 1086383-73-0)

Molecular Formula C₅H₈N₂S[1][2][3][4][5][6][7][8] · HCl

Molecular Weight 164.66 g/mol (Salt); 128.19 g/mol (Free Base)

Appearance White to off-white hygroscopic solid

Solubility
High: Water, MeOH, DMSO; Low: DCM,

Hexanes

pKa (Conjugate Acid) ~5.5 (Thiazole N), ~9.0 (Primary Amine)

Handling & Pre-Activation (Salt Break)
Critical Insight: The hydrochloride salt is stable but non-nucleophilic. Direct use in coupling

reactions without excess base can lead to stalled kinetics. For sensitive catalytic reactions

(e.g., Pd-catalyzed cross-couplings), it is strictly recommended to generate the free base in situ

or isolate it to prevent catalyst poisoning by chlorides.

Protocol A: In-Situ Neutralization (Standard)
Best for Amide Couplings and Urea formation.

Suspend 1.0 equiv of the HCl salt in the reaction solvent (DCM or DMF).

Add 1.2–1.5 equiv of a tertiary amine base (DIPEA or N-Methylmorpholine).

Stir for 10–15 minutes at Room Temperature (RT) until the solid dissolves or a fine

precipitate (amine-HCl salt) forms.

Proceed immediately to the coupling step.

Protocol B: Isolation of Free Base (High Purity)
Best for Reductive Aminations or sensitive transition-metal catalysis.
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Dissolve 5.0 g of the HCl salt in 20 mL water (minimal volume).

Cool to 0°C and slowly add 10M NaOH until pH > 12.

Extract exhaustively with DCM (4 x 20 mL). Note: Thiazole amines are highly water-soluble;

multiple extractions are required.

Dry combined organics over anhydrous Na₂SO₄.

Concentrate in vacuo at <40°C. Caution: Low molecular weight free bases can be volatile.

Core Application 1: Amide Coupling
(Peptidomimetic Synthesis)
This protocol describes the coupling of the amine with a carboxylic acid using HATU, a

standard method for generating high-yield amide bonds in drug discovery.

Reagents
Amine: (5-Methylthiazol-4-yl)methanamine HCl (1.0 equiv)

Acid: Generic Carboxylic Acid Scaffold (R-COOH) (1.0 equiv)

Coupling Agent: HATU (1.1 equiv)

Base: DIPEA (3.0 equiv)

Solvent: DMF (anhydrous)

Step-by-Step Methodology
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2

M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at RT for 5 minutes.

Visual Cue: Solution often turns yellow.

Addition: Add (5-Methylthiazol-4-yl)methanamine HCl (1.0 equiv) followed immediately by the

remaining DIPEA (2.0 equiv).
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Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = M_acid + 128 - 18).

Work-up: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (1x), and

brine (1x).

Purification: Flash column chromatography (typically 0-10% MeOH in DCM).

Mechanistic Flow (Graphviz)
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Caption: Convergent synthesis workflow for HATU-mediated amide coupling.

Core Application 2: Carbamate Formation
(Ritonavir-Type Linkage)
A key application of thiazolyl-methylamines is the formation of activated carbamates, mimicking

the chemistry used in HIV protease inhibitors like Ritonavir.

Reagents
Substrate: Alcohol scaffold (R-OH) or Amine scaffold (R-NH2)

Linker: 4-Nitrophenyl chloroformate
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Thiazole: (5-Methylthiazol-4-yl)methanamine HCl

Base: Pyridine or Triethylamine

Step-by-Step Methodology
Activation of Scaffold: Dissolve the alcohol scaffold (R-OH) in DCM at 0°C. Add 4-nitrophenyl

chloroformate (1.1 equiv) and Pyridine (1.5 equiv). Stir for 2 hours to form the 4-nitrophenyl

carbonate intermediate.

Salt Break (In-situ): In a separate vial, mix the Thiazole Amine HCl (1.2 equiv) with

Triethylamine (2.5 equiv) in DMF.

Coupling: Add the amine solution to the carbonate intermediate solution.

Heating: Allow to warm to RT. If reaction is sluggish, heat to 50°C for 4 hours. The 4-

nitrophenol leaving group is a bright yellow indicator upon liberation.

Work-up: Wash repeatedly with 1M NaOH or saturated Na₂CO₃ to remove the yellow 4-

nitrophenol byproduct.

Troubleshooting & Optimization Guide
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Problem Probable Cause Solution

Low Yield Incomplete salt break

Increase DIPEA to 3.5 equiv;

ensure vigorous stirring before

adding electrophile.

Side Products Acylation of Thiazole N

The thiazole nitrogen (pKa

~2.5) is weakly nucleophilic but

can react with highly active

electrophiles (e.g., acid

chlorides). Use milder coupling

agents (EDC/HOBt) or control

pH < 8.

Poor Solubility HCl salt insolubility

Switch solvent to DMF or

DMAc. Do not use pure DCM if

the salt clumps.

Hygroscopicity Water contamination

Dry the HCl salt in a vacuum

oven at 40°C over P₂O₅ before

weighing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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